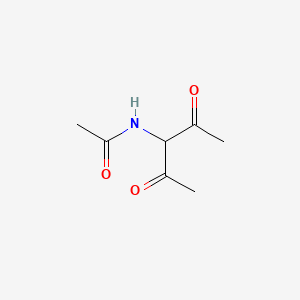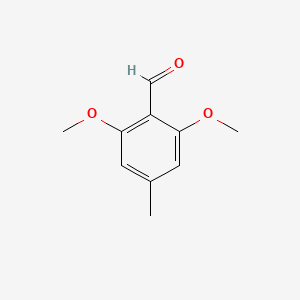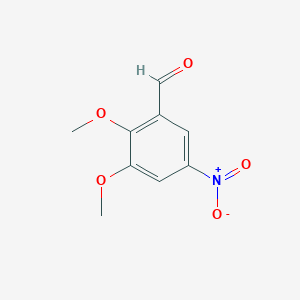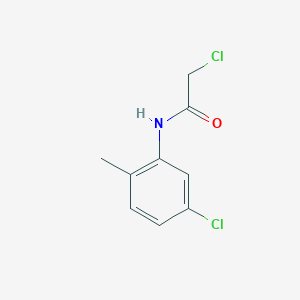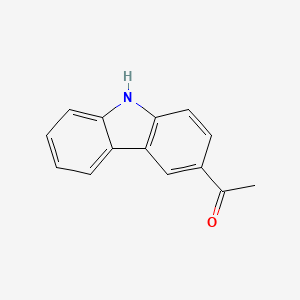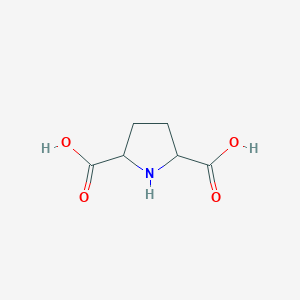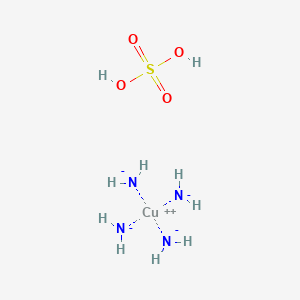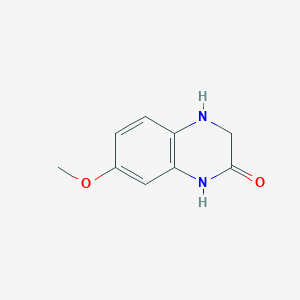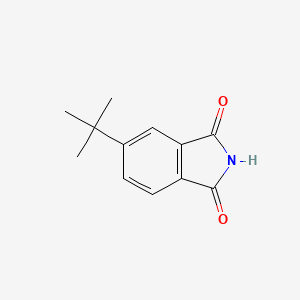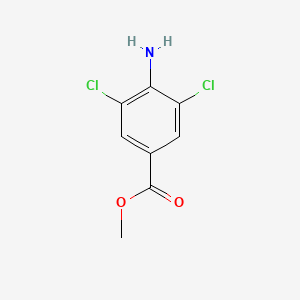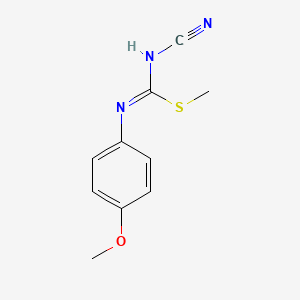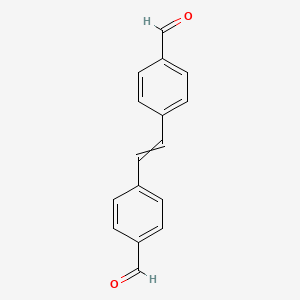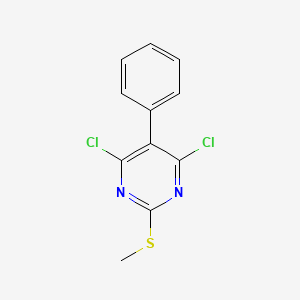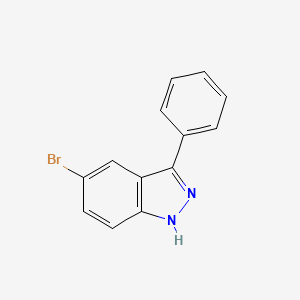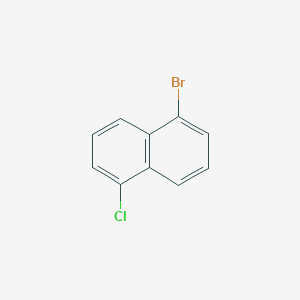
1-Bromo-5-chloronaphthalene
Vue d'ensemble
Description
“1-Bromo-5-chloronaphthalene” is an organic compound with the molecular formula C10H6BrCl . It is primarily used as an intermediate in the preparation of a series of quinazoline compounds, biological inhibitors, and drug compositions .
Synthesis Analysis
The synthesis of “1-Bromo-5-chloronaphthalene” involves the reaction of 1-bromonaphthalene and naphthalene with stoichiometric quantities of bromine using a minimum amount of solvent (methylene chloride) at 230 and 250°C .
Molecular Structure Analysis
The molecular structure of “1-Bromo-5-chloronaphthalene” consists of a naphthalene core substituted with a bromine atom at one position and a chlorine atom at another . The molecular weight of the compound is 241.51 .
Physical And Chemical Properties Analysis
“1-Bromo-5-chloronaphthalene” is a solid at room temperature . The compound has a molecular weight of 241.51 . The density of the compound is 1.592 g/cm³ .
Applications De Recherche Scientifique
Molecular Motions and Lattice Stability in Organic Alloys
1-Bromo-5-chloronaphthalene, as part of the 1,4-dihalonaphthalenes series, has been studied for its role in molecular motions and lattice stability in disordered organic alloys. Research indicates that the addition of a bromine atom in such compounds can create lattice instability, leading to different crystal structures, which is essential in understanding chemical perturbations in lattice stability (Bellows & Prasad, 1977).
Kinetics of Inclusion with ß-Cyclodextrin
The kinetics of inclusion of halonaphthalenes, including 1-bromo-5-chloronaphthalene, with ß-cyclodextrin has been a subject of study. This research explored how the phosphorescence of halonaphthalenes is affected in aqueous solutions containing ß-cyclodextrin, providing insights into guest-host complex formation and its impact on phosphorescence lifetimes (Turro, Bolt, Kuroda, & Tabushi, 1982).
SRN1 Reactions in Organic Chemistry
Research into the SRN1 reactions of aryl halides with carbanions, initiated by sodium amalgam in liquid ammonia, includes the study of 1-bromo-5-chloronaphthalene. This investigation provides valuable information on substitution reactions involving this compound, which is relevant in organic synthesis (Austin, Ferrayoli, Alonso, & Rossi, 1993).
Solubility in Organic Solvents
The solubility of bromoderivatives in organic solvents like 1-chloronaphthalene and 1-bromonaphthalene has been studied, providing crucial data on the behavior of such compounds at various temperatures. This research aids in understanding the solubility properties of 1-bromo-5-chloronaphthalene in different environments (Semenov, Charykov, & Axel’rod, 2010).
Atmospheric Oxidation Mechanism
The OH-initiated atmospheric oxidation mechanism of 1-chloronaphthalene (which is structurally similar to 1-bromo-5-chloronaphthalene) has been analyzed using density functional theory. This research is crucial in understanding the environmental behavior and degradation of such halogenated compounds in the atmosphere (Cui, Ding, Sun, Yi, Xu, Zhang, & Wang, 2018).
Electromagnetic Resonance Studies
Studies on the dephasing of electron spin echo in the triplet state of orientationally disordered crystals, including those of 1-bromo-4-chloronaphthalene, provide insights into the dynamics of electronic energy transfer processes in such materials. This research is significant for understanding the photophysical properties of disordered crystals (Searway, Tro, Martin, & Nishimura, 1986).
X-ray Structural Analysis
X-ray diffraction methods have been used to investigate the structure of 1-chloronaphthalene, closely related to 1-bromo-5-chloronaphthalene, providing valuable insights into the intra-and intermolecular distances and the electron-density radial-distribution function. This research is crucial for understanding the molecular structure and packing of such compounds in liquid state (Drozdowski, 2000).
Photophysical Studies
Research on the phosphorescence and delayed fluorescence of 1-chloronaphthalene in micellar solutions, which is structurally similar to 1-bromo-5-chloronaphthalene, explores the luminescence behavior of these compounds in different environments. This study contributes to understanding the photophysical properties of halonaphthalenes in various media (Turro & Aikawa, 1980).
Application in Polymer Photovoltaic Devices
Solvent mixtures, including 1-chloronaphthalene, have been used to prepare polymer films for polymer photovoltaic devices. Research shows that such solvent mixtures can improve the performance of photovoltaic devices by allowing polymer chains more time to self-organize, leading to a higher degree of crystallinity (Chen, Tseng, & Ko, 2008).
Microwave-Assisted Amination in Organic Synthesis
Studies on the palladium-catalyzed microwave-assisted amination of 1-bromonaphthalenes, including 1-bromo-5-chloronaphthalene, demonstrate an efficient method for preparing aminonaphthalenes. This research provides a faster and more efficient approach to synthesizing such compounds (Wang, Magnin, & Hamann, 2003).
Supercritical Fluid Chromatography
The determination of halogenated hydrocarbons, including 1-bromo-5-chloronaphthalene, using supercritical fluid chromatography-microwave-induced plasma mass spectrometry has been explored. This research offers a sensitive and efficient method for detecting and quantifying such compounds at trace levels (Olson & Caruso, 1992).
Environmental Impact of Chloronaphthalenes
Research on polychlorinated naphthalenes, which include chloronaphthalene derivatives like 1-bromo-5-chloronaphthalene, discusses their environmental impact. These studies highlight the persistence, toxicity, and behavior of such compounds in the environment, contributing to understanding their environmental and health risks (Falandysz, 1998).
Safety And Hazards
Orientations Futures
“1-Bromo-5-chloronaphthalene” is primarily used as an intermediate in the preparation of a series of quinazoline compounds, biological inhibitors, and drug compositions of KRas G12C and KRas G12D that regulate biological processes . These inhibitors have played a significant role in the treatment of central nervous system diseases and other diseases .
Propriétés
IUPAC Name |
1-bromo-5-chloronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrCl/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAVFSLRKLODSBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2Br)C(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90305672 | |
| Record name | 1-bromo-5-chloronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90305672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-5-chloronaphthalene | |
CAS RN |
77332-65-1 | |
| Record name | 77332-65-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171448 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-bromo-5-chloronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90305672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Bromo-5-chloro-naphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



